2-oxo-3H-1,3-benzothiazole-5-carboxylic acid
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Overview
Description
2-oxo-3H-1,3-benzothiazole-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-oxo-3H-1,3-benzothiazole-5-carboxylic acid can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with other compounds to form the benzothiazole ring.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: A multi-component reaction that forms benzothiazole derivatives through the reaction of urea, aldehydes, and β-keto esters.
Microwave irradiation: This method uses microwave energy to accelerate chemical reactions, leading to faster synthesis of benzothiazole derivatives.
One-pot multicomponent reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel to form the desired product.
Chemical Reactions Analysis
2-oxo-3H-1,3-benzothiazole-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one atom or group in the molecule with another.
Condensation: This reaction involves the combination of two molecules with the loss of a small molecule, such as water.
Scientific Research Applications
2-oxo-3H-1,3-benzothiazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-oxo-3H-1,3-benzothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication . The compound’s ability to bind to these targets disrupts their normal function, leading to the inhibition of bacterial growth and proliferation .
Comparison with Similar Compounds
2-oxo-3H-1,3-benzothiazole-5-carboxylic acid can be compared with other similar compounds, such as:
Benzothiazole: A simpler structure that lacks the carboxylic acid group but shares the benzothiazole ring.
Benzotriazole: Contains a triazole ring instead of a thiazole ring, offering different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H5NO3S |
---|---|
Molecular Weight |
195.20 g/mol |
IUPAC Name |
2-oxo-3H-1,3-benzothiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H5NO3S/c10-7(11)4-1-2-6-5(3-4)9-8(12)13-6/h1-3H,(H,9,12)(H,10,11) |
InChI Key |
LTQYFWASVHZJCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=O)S2 |
Origin of Product |
United States |
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